![molecular formula C19H20ClN3O2S B2384390 3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 1040646-30-7](/img/structure/B2384390.png)
3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide
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Description
The compound is a derivative of imidazo[2,1-b]thiazole . It’s part of a series of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues .
Synthesis Analysis
The compound was designed and synthesized as part of a series of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues . The synthesis involved a combination with piperazine and various 1,2,3 triazoles .Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis of imidazo[2,1-b]thiazol derivatives involves intricate chemical reactions, contributing to the development of novel compounds with potential applications in drug discovery and material science. For example, compounds similar to the one have been synthesized through reactions involving amines or hydrazines, leading to various derivatives with potential biological activities (Ali, Abou-State, & Ibrahim, 1974). The ability to manipulate such molecules through different chemical reactions expands the possibilities for creating compounds with specific properties and activities.
Antimicrobial and Anticancer Activities
Compounds within this chemical class have been evaluated for their antimicrobial and anticancer activities. For instance, new thiazole derivatives have been synthesized and investigated for their antimicrobial activity, showing promising results against various bacterial and fungal strains. This indicates the potential of such compounds in contributing to the development of new antimicrobial agents (Dawbaa, Evren, Cantürk, & Yurttaş, 2021). Additionally, similar compounds have shown cytotoxic activities against cancer cell lines, suggesting their potential as anticancer agents (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).
Corrosion Inhibition
Imidazo[4,5-b] pyridine derivatives, related to the compound , have been studied for their application in corrosion inhibition, demonstrating high effectiveness in protecting metals against corrosion. This showcases the potential of these compounds in industrial applications, particularly in enhancing the durability and lifespan of metal structures (Saady, Rais, Benhiba, Salim, Alaoui, Arrousse, Elhajjaji, Taleb, Jarmoni, Rodi, Warad, & Zarrouk, 2021).
properties
IUPAC Name |
3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(oxolan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S/c20-14-5-3-13(4-6-14)17-11-23-15(12-26-19(23)22-17)7-8-18(24)21-10-16-2-1-9-25-16/h3-6,11-12,16H,1-2,7-10H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZVINJATWFISL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide |
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